molecular formula C6H8N2O3 B570928 methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate CAS No. 124598-39-6

methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Cat. No. B570928
M. Wt: 156.141
InChI Key: HJTUQHAUIYTECK-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, functional groups, and possibly its role or use in industry or research.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions needed for these reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate serves as a pivotal building block in the synthesis of diverse heterocyclic compounds. For instance, it has been instrumental in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) under mild conditions facilitates the creation of versatile cynomethylene dyes and a wide array of heterocyclic compounds, emphasizing the compound's utility in organic synthesis and dye production (Gomaa & Ali, 2020).

Biological and Medicinal Applications

Methyl substituted pyrazoles, including derivatives of methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate, have been identified as potent scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have shown promise in various fields of medicinal chemistry, suggesting their potential in developing new therapeutic agents with high efficacy and minimal microbial resistance (Sharma et al., 2021).

Synthetic Methodology and Chemical Reactivity

The reactivity and synthetic applicability of methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate derivatives in constructing biologically active compounds are significant. These derivatives serve as key intermediates in synthesizing various biologically active molecules, showcasing their importance in drug discovery and organic chemistry. Innovative synthetic methods have been developed to explore the chemistry of these compounds further, contributing to the advancement of medicinal chemistry and the development of new therapeutic agents (Cetin, 2020).

Environmental Presence and Impact

While not directly related to methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate, the occurrence, fate, and behavior of structurally similar compounds, such as parabens in aquatic environments, have been studied. These investigations provide insights into the environmental impact of synthetic organic compounds, underscoring the importance of understanding their stability, biodegradability, and potential effects on ecosystems (Haman et al., 2015).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound.


properties

IUPAC Name

methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-6(10)5-4(3-9)2-7-8-5/h2,9H,3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTUQHAUIYTECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665162
Record name Methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate

CAS RN

124598-39-6
Record name Methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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